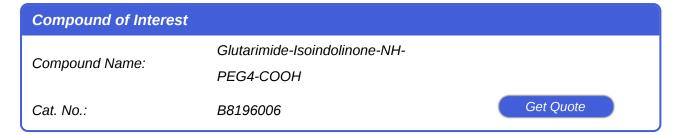


Pomalidomide-PEG4-COOH: A Technical Guide for Drug Development Professionals

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-PEG4-COOH is a crucial E3 ligase ligand-linker conjugate extensively utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1] This heterobifunctional molecule incorporates the high-affinity pomalidomide ligand, which specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a flexible tetra-polyethylene glycol (PEG4) linker terminating in a carboxylic acid.[1][2] The carboxylic acid functional group serves as a versatile anchor for conjugation to a "warhead" ligand that targets a specific protein of interest for degradation. This technical guide provides a comprehensive overview of the structure, properties, and applications of Pomalidomide-PEG4-COOH, including its mechanism of action and detailed experimental considerations.

Core Structure and Properties

Pomalidomide-PEG4-COOH is a viscous, light yellow to yellow liquid.[1] Its structure is characterized by the pomalidomide moiety, a four-unit polyethylene glycol spacer, and a terminal carboxylic acid. The PEG linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[2]

Physicochemical Properties



Property	Value	Reference(s)
Molecular Formula	C24H31N3O10	[1][3][4]
Molecular Weight	521.52 g/mol	[1][2][3]
CAS Number	2138440-81-8	[1][3][5]
Appearance	Viscous Liquid, Light yellow to yellow	[1]
Purity	≥95%	[3][6]
Solubility	DMSO: 100 mg/mL (191.75 mM)	[1]
Storage Conditions	Pure form: -20°C for 3 years; In solvent: -80°C for 6 months	[1]

Chemical Identifiers

Identifier Type	Identifier	Reference(s)
SMILES	O=C(O)CCOCCOCCOCC CNC1=CC=CC(C(N2C(CC3)C (NC3=O)=O)=O)=C1C2=O	[1]
Synonyms	Pomalidomide-PEG4-Acid, 1- ((2-(2,6-Dioxopiperidin-3- yl)-1,3-dioxoisoindolin-4- yl)amino)-3,6,9,12- tetraoxapentadecan-15-oic acid	[3][4][6]

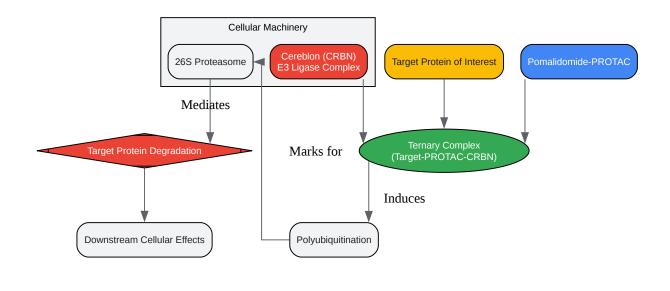
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

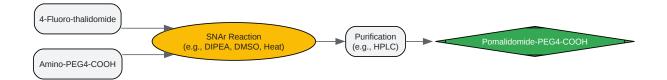
The pomalidomide component of the molecule is the key to its function, acting as a "molecular glue" that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] CRBN is the substrate receptor of the CUL4-DDB1-CRBN-ROC1 (CRL4^CRBN^) E3 ubiquitin ligase complex.[7] In the context



of a PROTAC, the Pomalidomide-PEG4-COOH linker, once conjugated to a target protein ligand, facilitates the formation of a ternary complex between the target protein, the PROTAC, and the CRL4^CRBN^ complex. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][7]

The binding of pomalidomide to CRBN alters its substrate specificity, leading to the degradation of neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][7] The degradation of these factors results in the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, which are critical for the survival of multiple myeloma cells.[7] This ultimately leads to cell cycle arrest and apoptosis.[8]





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